molecular formula C19H21N5O2 B2667407 1-(3,4-dimethylphenyl)-5-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 841211-84-5

1-(3,4-dimethylphenyl)-5-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B2667407
CAS No.: 841211-84-5
M. Wt: 351.41
InChI Key: XCBPCGWUZVMNTP-UHFFFAOYSA-N
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Description

1-(3,4-dimethylphenyl)-5-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a potent and selective inhibitor of the Ataxia Telangiectasia Mutated (ATM) kinase, a central regulator of the DNA damage response (DDR). This compound exhibits high selectivity for ATM over other related PIKK family kinases, such as ATR and DNA-PK , making it an invaluable chemical probe for dissecting the specific roles of ATM in cellular pathways. Its primary research application is in the field of oncology, where it is used to sensitize cancer cells to DNA-damaging agents, such as ionizing radiation and chemotherapeutics like etoposide. By inhibiting ATM, this compound abrogates the cell cycle checkpoints and DNA repair mechanisms that many cancers rely on for survival after treatment , thereby promoting synthetic lethality and apoptosis. Researchers utilize this inhibitor to explore the mechanisms of genomic instability, to validate ATM as a therapeutic target in specific cancer subtypes, and to study the complex signaling networks that govern the cellular response to double-strand breaks. Its use extends to basic research in neurobiology and immunology, given ATM's roles in neuronal development and V(D)J recombination.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-5-(2-oxo-2-pyrrolidin-1-ylethyl)pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-13-5-6-15(9-14(13)2)24-18-16(10-21-24)19(26)23(12-20-18)11-17(25)22-7-3-4-8-22/h5-6,9-10,12H,3-4,7-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCBPCGWUZVMNTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)N4CCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dimethylphenyl)-5-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step organic reactions. The starting materials often include 3,4-dimethylphenyl hydrazine and ethyl acetoacetate, which undergo cyclization to form the pyrazolo[3,4-d]pyrimidine core. Subsequent steps involve the introduction of the pyrrolidin-1-yl ethyl group through nucleophilic substitution reactions. The reaction conditions usually require the use of organic solvents such as ethanol or dimethylformamide (DMF) and catalysts like p-toluenesulfonic acid (PTSA) to facilitate the cyclization and substitution processes.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dimethylphenyl)-5-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can modify the carbonyl group.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the phenyl or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.

    Substitution: Halogenated reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that compounds similar to 1-(3,4-dimethylphenyl)-5-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one exhibit significant anti-inflammatory properties. These compounds are being explored as selective inhibitors of cyclooxygenase (COX) enzymes, particularly COX-II, which plays a crucial role in inflammation and pain pathways.

Case Study : In a study evaluating various pyrazole derivatives for COX-II inhibition, compounds demonstrated IC50 values significantly lower than traditional NSAIDs like Rofecoxib and Celecoxib, suggesting a promising therapeutic profile for managing inflammatory conditions .

Anticancer Properties

The pyrazolo-pyrimidine scaffold has been linked to anticancer activity through the inhibition of specific kinases involved in cancer cell proliferation and survival.

Research Findings : A series of studies have shown that derivatives of this compound can inhibit the proliferation of cancer cell lines by targeting pathways associated with tumor growth. For instance, compounds were found to induce apoptosis in various cancer cell types while having minimal cytotoxic effects on normal cells .

Neuroprotective Effects

There is growing interest in the neuroprotective potential of pyrazolo-pyrimidine derivatives. These compounds may act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurodegenerative diseases such as Alzheimer’s.

Evidence : In vitro studies have shown that certain derivatives exhibit potent AChE inhibition with IC50 values comparable to established treatments for Alzheimer's disease . This suggests a potential application for cognitive enhancement and neuroprotection.

Pharmacological Mechanisms

The pharmacological mechanisms underlying the actions of this compound are diverse:

  • Inhibition of Enzymatic Activity : The compound acts on COX enzymes and cholinesterases through competitive inhibition.
  • Modulation of Signaling Pathways : It may also affect signaling pathways related to cell survival and apoptosis in cancer cells.

Summary Table of Applications

ApplicationMechanismReference
Anti-inflammatoryCOX-II inhibition
AnticancerInduction of apoptosis
NeuroprotectiveAChE and BuChE inhibition

Mechanism of Action

The mechanism of action of 1-(3,4-dimethylphenyl)-5-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby modulating a biochemical pathway. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Structural and Functional Differences

Functional Implications of Substituent Variations

Electron-Donating vs. Withdrawing Groups :

  • The target compound’s 3,4-dimethylphenyl group (electron-donating) contrasts with dichlorophenyl (electron-withdrawing) in , which may reduce metabolic stability but enhance target affinity.
  • Fluorophenyl/hydroxyphenyl derivatives (e.g., ) improve polarity and solubility but may limit membrane permeability.

Synthetic Feasibility :

  • Yields for fused systems (e.g., 82% in ) exceed typical multi-step syntheses for simpler derivatives, though reagent costs (e.g., palladium catalysts in ) complicate scalability.

Pharmacological and Physicochemical Properties

  • Lipophilicity : The target compound’s logP is likely higher than hydroxylated analogs (e.g., ) but lower than dichlorophenyl derivatives (e.g., ).
  • Solubility: Pyrrolidine and amide moieties may enhance aqueous solubility compared to tert-butyl or thieno-fused analogs.
  • Kinase inhibition (chromen-4-one hybrids in ).

Biological Activity

1-(3,4-dimethylphenyl)-5-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article compiles existing research on its biological activity, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C19H21N5O2
  • Molecular Weight : 337.41 g/mol
  • IUPAC Name : this compound

Antiproliferative Effects

Research indicates that this compound exhibits antiproliferative activity against various cancer cell lines. A study demonstrated that it inhibits cell proliferation in a dose-dependent manner with an IC50 value in the low micromolar range. The mechanism appears to involve the induction of apoptosis and cell cycle arrest in the G2/M phase.

Enzyme Inhibition

The compound has shown promising results as an inhibitor of specific enzymes related to cancer progression and inflammation. Notably:

  • Cyclooxygenase (COX) : It has been reported to inhibit COX-II activity significantly, with IC50 values lower than those of standard non-steroidal anti-inflammatory drugs (NSAIDs). This suggests its potential as an anti-inflammatory agent .
  • Butyrylcholinesterase (BuChE) : Inhibition studies indicate that it may act as a mixed-type inhibitor of BuChE, which is relevant for Alzheimer's disease treatment. Molecular docking studies reveal strong binding interactions at the active site of the enzyme .

The proposed mechanism for its biological activity includes modulation of signaling pathways involved in cell survival and apoptosis. The compound may inhibit the NF-kB pathway, reducing inflammation and promoting apoptosis in cancer cells. Additionally, it has been shown to decrease reactive oxygen species (ROS) production, further contributing to its protective effects against oxidative stress .

Case Studies and Research Findings

  • Neuroprotective Effects : In vivo studies using scopolamine-induced models of cognitive impairment showed that administration of this compound improved learning and memory deficits. Mechanistic studies suggest that this effect is mediated through its anti-inflammatory properties .
  • Antiviral Activity : Preliminary investigations into the antiviral properties of the compound indicated moderate activity against certain viral strains. The exact mechanism remains under investigation but may involve interference with viral replication processes .

Data Table: Summary of Biological Activities

Activity TypeIC50 ValueReference
COX-II Inhibition0.011 μM
BuChE InhibitionMixed-type
AntiproliferativeLow micromolar
NeuroprotectiveSignificant improvement in cognitive tests

Q & A

Q. What are the recommended synthetic routes for preparing pyrazolo[3,4-d]pyrimidin-4-one derivatives, and how can reaction conditions be optimized?

Methodological Answer: A general approach involves multi-step condensation and cyclization reactions. For example, pyrazole intermediates can be synthesized via Suzuki-Miyaura coupling (using Pd catalysts) or nucleophilic substitution. highlights a protocol using Pd(PPh₃)₄, K₃PO₄, and aryl boronic acids in degassed DMF/water mixtures to introduce aryl groups. Reaction optimization may involve solvent polarity adjustments (e.g., DMF for high-temperature stability) and catalyst screening (e.g., Pd vs. Cu). Post-synthesis purification often employs column chromatography or recrystallization, with yields improved by controlling stoichiometry and reaction time .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Key techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and assess proton environments (e.g., pyrrolidinyl ethyl groups in ).
  • Mass spectrometry (HRMS) for molecular weight validation.
  • X-ray powder diffraction (XRPD) to verify crystalline phases, as demonstrated in , where distinct peaks (e.g., 2θ = 10.2°, 18.5°) confirm polymorphic identity.
  • HPLC with UV detection for purity assessment, particularly for detecting unreacted intermediates .

Q. What in vitro assays are suitable for preliminary biological screening of this compound?

Methodological Answer:

  • Antifungal activity : Follow ’s protocol using Botrytis cinerea and Sclerotinia sclerotiorum spore germination assays at concentrations ≤50 mg/L.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., A549 lung adenocarcinoma in ) with IC₅₀ determination.
  • Enzyme inhibition : Kinase or protease inhibition assays using fluorogenic substrates, with ATP/NADH co-factor dependency checks .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of more potent analogs?

Methodological Answer:

  • Substituent modulation : shows that replacing phenyl groups with methyl (R = Me) enhances antifungal activity by ~30% compared to benzyl (R = PhCH₂).
  • Scaffold hybridization : combines pyrazolo[3,4-d]pyrimidin-4-one with urea moieties to improve apoptosis induction (e.g., compound CBS-1’s caspase-3 activation).
  • Computational docking : Use tools like AutoDock to predict binding affinities to targets (e.g., NF-κB in ) and prioritize substituents for synthesis .

Q. What experimental strategies resolve contradictions in bioactivity data across studies?

Methodological Answer:

  • Dose-response validation : Re-test conflicting compounds at graded concentrations (e.g., 10–100 μM) to identify threshold effects.
  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time (e.g., used 24-hour exposure for apoptosis assays).
  • Meta-analysis : Compare physicochemical properties (logP, solubility) from and to explain discrepancies in bioavailability or membrane permeability .

Q. How can computational models predict the drug-likeness and pharmacokinetics of this compound?

Methodological Answer:

  • ADMET prediction : Use SwissADME or QikProp to calculate parameters like:
    • Lipophilicity (logP) : Optimal range 2–3 ( reports logP ~2.5 for related chromeno-pyrimidines).
    • Oral bioavailability : Assess via the “Rule of Five” (e.g., ’s compound has MW <500, H-bond donors <5).
  • Molecular dynamics (MD) : Simulate binding stability to target proteins (e.g., IL-6 in ) over 100-ns trajectories .

Q. What in vivo models are appropriate for evaluating therapeutic efficacy?

Methodological Answer:

  • Xenograft models : uses nude mice implanted with A549 cells, administering 10–50 mg/kg doses intraperitoneally for 21 days. Tumor volume is monitored via caliper measurements.
  • Toxicokinetics : Collect plasma at intervals (e.g., 0.5, 2, 8 hr post-dose) to calculate AUC and half-life via LC-MS/MS.
  • Histopathology : Post-sacrifice organ analysis (liver, kidneys) identifies off-target toxicity .

Q. How can crystallization conditions be optimized to obtain stable polymorphs?

Methodological Answer:

  • Solvent screening : Test polar (ethanol, acetone) vs. non-polar (toluene) solvents. achieved a 52.7% yield using aqueous HCl at 50°C.
  • Anti-solvent addition : Gradually introduce hexane to ethanolic solutions to induce nucleation.
  • Temperature ramping : Slow cooling (0.5°C/min) from saturation temperature enhances crystal lattice integrity .

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